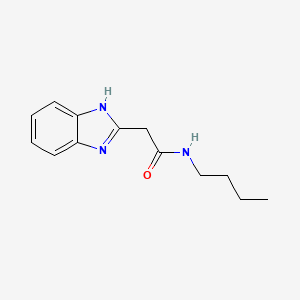

2-(1H-benzimidazol-2-yl)-N-butylacetamide

Description

2-(1H-Benzimidazol-2-yl)-N-butylacetamide is a benzimidazole-derived compound featuring an acetamide group substituted at the nitrogen with a butyl chain. Benzimidazole scaffolds are widely studied due to their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXFDYWYZDBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397341 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91600-55-4 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzimidazole Core Formation

Several methods exist for synthesizing benzimidazole derivatives, which serve as precursors for 2-(1H-benzimidazol-2-yl)-N-butylacetamide:

Condensation of o-phenylenediamine with carboxylic acids or derivatives : For example, refluxing o-phenylenediamine with aromatic carboxylic acids in polyphosphoric acid or other acidic media at elevated temperatures (around 200 °C) yields benzimidazole derivatives with good yields (up to 70%).

Catalytic redox condensation : Using iron/sulfur catalytic systems to condense phenylacetic acid with 2-nitroaniline, producing benzimidazole derivatives efficiently without organic by-products.

Reflux with formic acid and ZnO nanoparticles : This method yields substituted benzimidazoles with high efficiency (up to 94% yield).

These methods provide the benzimidazole nucleus necessary for further functionalization.

Introduction of the N-butylacetamide Side Chain

The key step to obtain this compound involves amidation or acylation reactions:

Reaction of benzimidazole derivatives with butyl acetamide or its activated derivatives : This can be achieved by coupling the benzimidazole nucleus with butyl acetamide under conditions that may include the use of condensing agents such as carbodiimides or other coupling reagents, in suitable solvents like polar aprotic solvents (e.g., dimethylformamide, acetonitrile).

Use of bases and solvents : Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) or bicarbonates are commonly used bases to facilitate the reaction, typically at mild temperatures (10–50 °C, preferably 25–35 °C).

Solvent selection : Suitable solvents include chloro solvents, ester solvents, ether solvents, ketone solvents, polar aprotic solvents, or mixtures with water to optimize solubility and reaction kinetics.

| Parameter | Details |

|---|---|

| Starting materials | Benzimidazole derivatives, butyl acetamide or activated acyl derivatives |

| Solvents | Polar aprotic solvents (DMF, acetonitrile), ethers, esters, chloro solvents |

| Bases | Sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate |

| Temperature | 10–50 °C (optimal 25–35 °C) |

| Reaction time | Several hours depending on scale and conditions |

| Condensing agents | Carbodiimides or other coupling reagents (e.g., EDC, DCC) |

| Purification | Chromatography or recrystallization to achieve >95% purity |

A typical synthesis might proceed as follows:

- Dissolve the benzimidazole derivative in a polar aprotic solvent such as DMF.

- Add butyl acetamide or its activated form along with a suitable condensing agent.

- Introduce a base such as potassium carbonate to the reaction mixture.

- Stir the reaction at 25–35 °C for several hours.

- Monitor the reaction progress by HPLC or TLC.

- Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.

- Confirm the structure and purity by NMR, FTIR, and mass spectrometry.

- Purification methods significantly impact the final purity of benzimidazole derivatives, with HPLC purity reaching above 95% reported.

- The choice of solvent and base affects reaction yield and selectivity; polar aprotic solvents and mild bases favor higher yields and fewer side reactions.

- Temperature control is critical; mild temperatures prevent decomposition and side reactions.

- The use of catalytic or green chemistry approaches (e.g., Fe/S catalytic redox condensation) can improve sustainability and reduce by-products in benzimidazole core synthesis.

The preparation of this compound involves a two-stage process: synthesis of the benzimidazole core followed by amidation with butyl acetamide. Established methods for benzimidazole synthesis include condensation reactions under acidic or catalytic conditions, while amidation typically employs coupling reagents in polar aprotic solvents with mild bases. Optimization of reaction parameters such as solvent, base, temperature, and purification techniques is essential to achieve high yield and purity. These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

2-(1H-benzimidazol-2-yl)-N-butylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-butylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(1H-benzimidazol-2-yl)-N-butylacetamide and analogous benzimidazole-acetamide derivatives:

Key Observations:

Heterocyclic substituents (e.g., pyrazole in ) introduce additional hydrogen-bonding sites, improving target specificity for enzyme inhibition.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for N-substituted acetamides , such as coupling 2-(1H-benzimidazol-2-yl)acetic acid with butylamine using EDCI/HOBt .

- Thioether analogues require 2-chloroacetamide intermediates reacted with benzimidazole thiols .

Thermodynamic and Pharmacokinetic Properties :

- The butyl group may enhance metabolic stability compared to shorter alkyl chains but could increase CYP450-mediated oxidation risks.

- Aromatic substituents (e.g., benzylthio in ) improve π-π stacking with biological targets but may reduce bioavailability due to higher molecular weight.

Research Findings and Functional Insights

- Antimicrobial Activity : Benzimidazole derivatives with electron-withdrawing groups (e.g., thioethers or nitro groups ) show enhanced activity against Gram-positive bacteria and fungi. The target compound’s butyl chain may similarly disrupt microbial membranes.

- Enzyme Inhibition : Pyrazole- and triazole-substituted acetamides (e.g., ) inhibit kinases and proteases via heterocyclic interactions, suggesting that the target compound’s flexibility could adapt to diverse binding pockets.

- Antioxidant Potential: Phenolic benzimidazoles (e.g., ) exhibit radical scavenging activity, but the target compound’s acetamide group may instead modulate redox pathways via amide hydrogen bonding.

Biological Activity

2-(1H-benzimidazol-2-yl)-N-butylacetamide is a compound characterized by its unique structure, which includes a benzimidazole moiety and an acetamide functional group. With the molecular formula C₁₃H₁₇N₃O and a molecular weight of approximately 231.293 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Features

The structural uniqueness of this compound lies in the combination of the benzimidazole framework and the butylacetamide side chain. This configuration may impart distinct pharmacological properties compared to other derivatives. The compound's structure is depicted below:

| Component | Structure |

|---|---|

| Benzimidazole | Benzimidazole Structure |

| Acetamide | Acetamide Structure |

Currently, there is no detailed understanding of the specific mechanism of action for this compound. However, it is hypothesized that its biological activity may involve interactions with DNA or other cellular targets, similar to other benzimidazole derivatives that bind to DNA minor grooves . Further research is necessary to elucidate these pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the potential uniqueness of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-benzimidazole | Basic structure without additional functional groups | Primarily used as a scaffold in drug design |

| N-(1H-benzimidazol-2-yl)acetamide | Acetamide derivative with similar core structure | Exhibits significant biological activity |

| 2-(1H-benzimidazol-2-ylsulfanyl)-N-butylacetamide | Contains a sulfanyl group enhancing reactivity | Potentially more reactive than the butylacetamide |

The comparison suggests that while many compounds share structural similarities, the specific combination of functional groups in this compound may offer distinct pharmacological properties.

Case Studies and Research Findings

Despite the limited direct research on this compound, studies on related benzimidazole compounds provide insights into its potential applications:

- Antitumor Efficacy : A study evaluated various benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines. Compounds demonstrated varying degrees of effectiveness, indicating that structural modifications could enhance antitumor properties .

- Antimicrobial Testing : In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested using broth microdilution methods against common pathogens. Results indicated promising antibacterial effects, particularly against Staphylococcus aureus .

Q & A

What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-N-butylacetamide, and what optimization strategies improve yield and purity?

Level : Basic

Answer :

The compound is typically synthesized via condensation reactions involving benzimidazole precursors and N-butylacetamide derivatives. A standard method involves refluxing 2-(1H-benzimidazol-2-yl)acetic acid with butylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic optimization, such as using Nano-SiO₂ as a heterogeneous catalyst, can enhance reaction efficiency, reduce time (e.g., from 8 hours to 4 hours), and improve yields (up to 85%) by minimizing side reactions . Purification often involves recrystallization from methanol or ethanol, with solvent selection critical for removing unreacted starting materials .

How is X-ray crystallography applied to resolve the crystal structure of benzimidazole derivatives, and what challenges arise during refinement?

Level : Advanced

Answer :

X-ray crystallography is pivotal for determining molecular conformation and intermolecular interactions. For this compound derivatives, single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL . Challenges include:

- Disorder in flexible alkyl chains : The N-butyl group may exhibit positional disorder, requiring constrained refinement or split-site modeling.

- Hydrogen bonding ambiguity : Weak C–H⋯O/N interactions necessitate high-resolution data (<1.0 Å) for accurate assignment.

- Twinned crystals : SHELXL’s twin refinement tools are critical for resolving overlapping reflections in non-merohedral twinning .

What spectroscopic techniques are used to characterize this compound, and how are conflicting spectral data resolved?

Level : Basic

Answer :

- IR Spectroscopy : Confirms amide C=O stretches (1650–1680 cm⁻¹) and benzimidazole N–H vibrations (3200–3400 cm⁻¹) .

- NMR : ¹H NMR identifies butyl chain protons (δ 0.9–1.5 ppm) and benzimidazole aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1345).

Conflicting data (e.g., unexpected splitting in NMR) are resolved via cross-validation with XRD or 2D NMR (COSY, HSQC) to rule out impurities or tautomerism .

How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

Level : Advanced

Answer :

Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯N/O interactions dominate supramolecular packing. For example:

- Dimer formation : Classical N–H⋯N bonds between benzimidazole moieties create centrosymmetric dimers (graph set R₂²(8)).

- Chain propagation : C–H⋯O interactions between amide carbonyls and alkyl chains propagate 1D ribbons.

- π–π stacking : Benzimidazole rings exhibit face-to-face stacking (3.6–3.7 Å centroid distances), stabilizing layered architectures . Computational tools like CrystalExplorer quantify interaction energies, showing dispersion forces contribute ~60% to lattice stability .

What computational methods predict the biological activity of benzimidazole derivatives, and how do they align with experimental results?

Level : Advanced

Answer :

- Docking studies : AutoDock Vina or Glide screens for binding to targets like α-glucosidase or tyrosine kinases. For example, docking scores (ΔG ≈ −9.5 kcal/mol) correlate with in vitro IC₅₀ values (~20 μM) for enzyme inhibition .

- DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ≈ 4.2 eV), predicting reactivity sites .

- MD simulations : GROMACS assesses stability in lipid bilayers, revealing that the butyl chain enhances membrane permeability (logP ≈ 2.8) . Discrepancies between computed and experimental IC₅₀ often arise from solvation effects omitted in docking .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic

Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First aid : For accidental exposure, rinse skin with soap/water (15 minutes) and eyes with saline. Seek medical attention if irritation persists .

- Waste disposal : Incinerate at >800°C or neutralize with 10% NaOH before disposal, as benzimidazoles may persist in aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.